molecular formula C5H10ClN3S B3419887 [(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride CAS No. 1609401-00-4

[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B3419887
CAS No.: 1609401-00-4
M. Wt: 179.67 g/mol
InChI Key: RPAUQWMGQNPJIA-UHFFFAOYSA-N
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Description

[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with formaldehyde and ammonium chloride. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated and purified through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride involves its interaction with biological targets, such as enzymes and receptors. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with specific molecular targets, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl group at the 5-position and the amine group at the 2-position make it a versatile intermediate for further chemical modifications and applications.

Properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.2ClH/c1-2-4-7-8-5(3-6)9-4;;/h2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSDQROFTQLILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride
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[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride
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[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride
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[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 5
[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride

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